molecular formula C15H12N2O2S3 B6241421 2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid CAS No. 1337875-42-9

2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid

Cat. No. B6241421
CAS RN: 1337875-42-9
M. Wt: 348.5
InChI Key:
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Description

“2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C15H12N2O2S3 and a molecular weight of 348.46 . It belongs to the class of thienopyrimidines, which are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of thienopyrimidines involves various methods. One such method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid” is characterized by a thieno[3,2-d]pyrimidine core, which is substituted by a (carboxymethyl)sulfanediyl group at position 4 and by a 4-(methylsulfanyl)phenyl group at position 6 .

Future Directions

Thienopyrimidines and their derivatives have shown a therapeutic interest and have been studied in the development of new therapies . Therefore, the future directions for “2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid” could involve further studies to explore its potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid involves the synthesis of the thieno[3,2-d]pyrimidine ring system followed by the introduction of the methylsulfanyl and phenyl groups. The final step involves the addition of the sulfanylacetic acid group to the thieno[3,2-d]pyrimidine ring system.", "Starting Materials": [ "2-amino-4-chloro-6-methylpyrimidine", "2-bromo-4-nitrothiophene", "4-(methylsulfanyl)phenylboronic acid", "copper (I) iodide", "sodium borohydride", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Synthesis of 6-methylthieno[3,2-d]pyrimidine", "a. React 2-amino-4-chloro-6-methylpyrimidine with 2-bromo-4-nitrothiophene in the presence of copper (I) iodide and sodium borohydride to form 6-methylthieno[3,2-d]pyrimidine.", "Step 2: Synthesis of 4-(methylsulfanyl)phenyl)thieno[3,2-d]pyrimidine", "a. React 6-methylthieno[3,2-d]pyrimidine with 4-(methylsulfanyl)phenylboronic acid in the presence of a palladium catalyst to form 4-(methylsulfanyl)phenyl)thieno[3,2-d]pyrimidine.", "Step 3: Synthesis of 2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid", "a. React 4-(methylsulfanyl)phenyl)thieno[3,2-d]pyrimidine with acetic anhydride and sulfuric acid to form the acetylated intermediate.", "b. React the acetylated intermediate with sodium hydroxide and hydrogen peroxide to form 2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid." ] }

CAS RN

1337875-42-9

Product Name

2-({6-[4-(methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid

Molecular Formula

C15H12N2O2S3

Molecular Weight

348.5

Purity

95

Origin of Product

United States

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